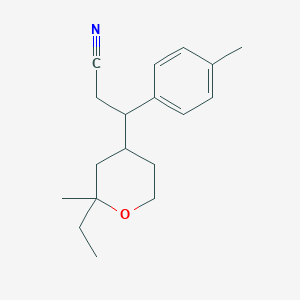![molecular formula C22H34N4O2 B5062824 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine, also known as L-655,708, is a compound that has been widely studied in the field of neuroscience. It is a selective antagonist for the GABA(A) receptor subtype containing α5 subunits, which is involved in learning and memory processes.
Mécanisme D'action
1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine acts as a selective antagonist for the GABA(A) receptor subtype containing α5 subunits. This receptor subtype is primarily expressed in the hippocampus, a brain region involved in learning and memory processes. By blocking the activity of this receptor subtype, 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine enhances cognitive function and memory.
Biochemical and Physiological Effects:
1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has been shown to improve cognitive function and memory in animal models of cognitive disorders. Additionally, it has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes, in the hippocampus. 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has also been shown to decrease the activity of GABAergic neurons in the hippocampus, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine in lab experiments is its selectivity for the GABA(A) receptor subtype containing α5 subunits, which allows for specific investigation of the role of this receptor subtype in learning and memory processes. However, the low yield of the synthesis method and the limited availability of the compound may pose limitations for its use in lab experiments.
Orientations Futures
Future research on 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine could focus on investigating its potential therapeutic effects on cognitive disorders in human clinical trials. Additionally, further research could investigate the underlying mechanisms of its cognitive-enhancing effects, as well as potential side effects and toxicity. Furthermore, the development of more efficient synthesis methods and increased availability of the compound could facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine involves several steps, including the reaction of 1,2-dimethyl-3-nitrobenzene with sodium methoxide, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 1-(2-bromoethyl)-4-(2-methylphenyl)piperazine to form the final product. The yield of the synthesis is reported to be around 20%.
Applications De Recherche Scientifique
1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has been extensively studied in animal models to investigate its potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, 1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine has been used to study the role of the GABA(A) receptor subtype containing α5 subunits in learning and memory processes.
Propriétés
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-19-6-2-3-8-21(19)24-15-13-23(14-16-24)20-7-4-10-25(18-20)22(27)9-12-26-11-5-17-28-26/h2-3,6,8,20H,4-5,7,9-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKCMZMUVYBCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCN4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(2-Isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)
![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![2-(methoxymethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5062832.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5062834.png)
